6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
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Overview
Description
6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
The synthesis of 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate aldehyde or ketone in the presence of a catalytic amount of piperidine in refluxing ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the biphenyl or ethyl groups .
Scientific Research Applications
6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore with a bioactive profile .
Comparison with Similar Compounds
6-Biphenyl-4-yl-3-ethyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine can be compared with other similar compounds, such as:
- 6-(1,1’-Biphenyl)-4-yl-3-methyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine
- 6-Phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives
These compounds share similar structural features but differ in their substituents, which can influence their pharmacological activities and applications.
Properties
CAS No. |
68469-04-5 |
---|---|
Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-ethyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4S/c1-2-17-19-20-18-22(17)21-16(12-23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
IWXZGIDSMXGEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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